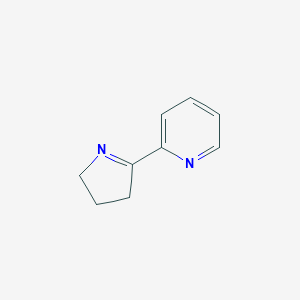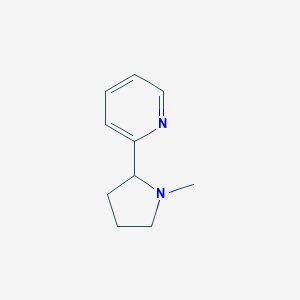
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate often involves multi-component reactions that allow for the efficient construction of complex molecular architectures from simpler starting materials. For instance, a study by Soleimani and Zainali (2011) explored a novel four-component reaction involving 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols for the preparation of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives, showcasing the type of synthetic strategies that might be applicable (Soleimani & Zainali, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity and properties. The X-ray crystallography technique is often employed to determine the precise three-dimensional arrangement of atoms within a molecule, providing insights into its stereochemistry and conformational preferences.
Chemical Reactions and Properties
Compounds with the dioxopyrrolidinyl and formylbenzoate functionalities engage in a variety of chemical reactions, including cyclocondensation and multicomponent reactions. These reactions can lead to the formation of heterocyclic structures, demonstrating the compound's utility as a versatile synthetic intermediate. The study by Antonov et al. (2021) on the cyclocondensation of dibenzoyl-pyrrole-diones exemplifies the type of chemical transformations that are relevant (Antonov, Dmitriev, & Maslivets, 2021).
Aplicaciones Científicas De Investigación
Synthesis of Stable Covalently Labeled Biopolymers : Crovetto et al. (2008) explored the use of a derivative of 2,5-Dioxopyrrolidin-1-yl for synthesizing stable covalently labeled biopolymers, highlighting its efficiency and excellent yield in the process (Crovetto et al., 2008).
Development of Fluorescent Dyes and Biological Probes : El’chaninov and Aleksandrov (2016) successfully synthesized novel fluorescent derivatives related to 2,5-Dioxopyrrolidin-1-yl, indicating their potential application in fluorescent dyes and biological probes (El’chaninov & Aleksandrov, 2016).
Anticonvulsant Agents for Epilepsy : Kamiński et al. (2015) reported on new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, showing potential as new treatments for epilepsy (Kamiński et al., 2015).
Antioxidant Activity in Nitrobenzoyl Polypyrrole Derivatives : Coelho et al. (2014) demonstrated that nitrobenzoyl polypyrrole derivatives, including those related to 2,5-Dioxopyrrolidin-1-yl, exhibit electrochromic behavior and fluorescent properties, with potential applications in electrochemical sensors and photovoltaic devices (Coelho et al., 2014).
Facile Synthesis of Various Compounds : Soleimani and Zainali (2011) presented a novel four-component reaction involving 2,5-Dioxopyrrolidin-1-yl for efficiently preparing diverse derivatives in a single synthetic step (Soleimani & Zainali, 2011).
Synthesis of Spirocompounds and Benzoates : Younesi et al. (2009) explored a method for preparing novel spirocompounds from the reaction involving N-benzoylglycine with ortho-formylbenzoic acids, which includes derivatives of 2,5-Dioxopyrrolidin-1-yl (Younesi et al., 2009).
Conducting Polymers for Electronic Devices : Sotzing et al. (1996) discussed the use of poly[bis(pyrrol-2-yl)arylenes], which are conducting polymers derived from low oxidation potential monomers based on pyrrole, suitable for electronic devices (Sotzing et al., 1996).
Antimicrobial and Antitumor Activities : Various studies, such as those by Maftei et al. (2013), Patel and Patel (2015), and Bayrak et al. (2009), have synthesized compounds related to 2,5-Dioxopyrrolidin-1-yl demonstrating significant antimicrobial, antitumor, and antioxidant activities (Maftei et al., 2013), (Patel & Patel, 2015), (Bayrak et al., 2009).
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-7-8-1-3-9(4-2-8)12(17)18-13-10(15)5-6-11(13)16/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYRHFNOWKMCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399606 | |
| Record name | 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate | |
CAS RN |
60444-78-2 | |
| Record name | 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



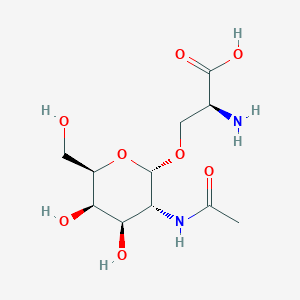
![Dibenz[a,h]acridine](/img/structure/B14076.png)
![Dibenz[a,j]acridine](/img/structure/B14077.png)
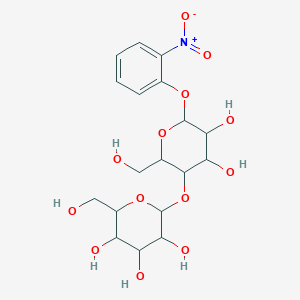
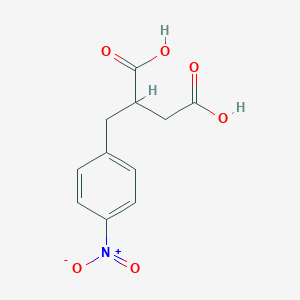

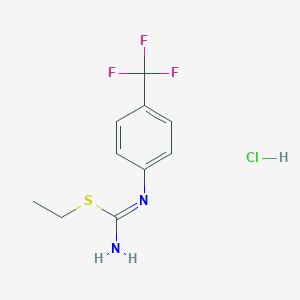
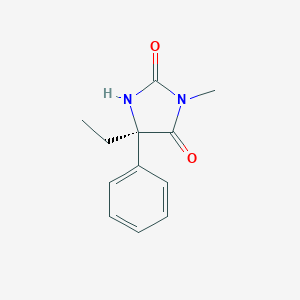
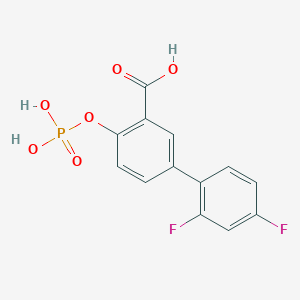
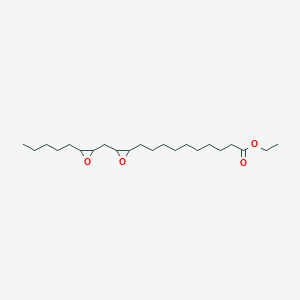
![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)
